molecular formula C16H21ClN2O2 B6043265 1-butyryl-N-(4-chlorophenyl)-4-piperidinecarboxamide

1-butyryl-N-(4-chlorophenyl)-4-piperidinecarboxamide

Cat. No. B6043265
M. Wt: 308.80 g/mol
InChI Key: IGFWWGLSHXKLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyryl-N-(4-chlorophenyl)-4-piperidinecarboxamide, commonly known as Bupropion, is a medication that belongs to the class of antidepressants. It is also used as a smoking cessation aid and has been found to be effective in treating attention deficit hyperactivity disorder (ADHD). Bupropion has a unique mechanism of action that sets it apart from other antidepressants and is therefore an important subject of scientific research.

Mechanism of Action

Bupropion works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in mood regulation. By increasing the levels of these neurotransmitters in the brain, Bupropion helps to alleviate symptoms of depression and improve mood. Bupropion also acts as an antagonist at nicotinic acetylcholine receptors, which contributes to its effectiveness as a smoking cessation aid.
Biochemical and Physiological Effects:
Bupropion has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and increase energy levels. Bupropion has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its effectiveness in treating depression and anxiety.

Advantages and Limitations for Lab Experiments

Bupropion has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in both clinical and preclinical settings. Bupropion is also relatively easy to administer and has a low risk of adverse effects. However, there are some limitations to its use in lab experiments. Bupropion can be difficult to synthesize, which may limit its availability. Additionally, there may be individual differences in response to Bupropion, which can complicate interpretation of results.

Future Directions

There are several future directions for research on Bupropion. One area of focus is the potential use of Bupropion in treating other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and borderline personality disorder. Another area of interest is the development of new formulations of Bupropion, such as sustained-release or transdermal patches, which could improve its effectiveness as a smoking cessation aid. Finally, research is needed to better understand the individual differences in response to Bupropion, which could help to personalize treatment for depression and other disorders.

Synthesis Methods

Bupropion can be synthesized through a series of chemical reactions starting from piperidine, chlorobenzene, and butyric anhydride. The synthesis involves the formation of an amide bond between piperidine and chlorobenzene, followed by the addition of butyric anhydride to form the final product.

Scientific Research Applications

Bupropion has been extensively studied for its antidepressant and smoking cessation properties. It has also been found to be effective in treating 1-butyryl-N-(4-chlorophenyl)-4-piperidinecarboxamide, seasonal affective disorder, and bipolar disorder. Bupropion has been studied in both clinical and preclinical settings, with a focus on its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-butanoyl-N-(4-chlorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-2-3-15(20)19-10-8-12(9-11-19)16(21)18-14-6-4-13(17)5-7-14/h4-7,12H,2-3,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFWWGLSHXKLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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